2-Methyl-3-nitrothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-nitrothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSAZTUUUIXCQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of 2-Methyl-3-nitrothiophene in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of 2-methyl-3-nitrothiophene in various organic solvents. Given the limited publicly available quantitative solubility data for this specific compound, this document emphasizes robust experimental methodologies and the application of thermodynamic principles to establish a thorough solubility profile.
Introduction: The Significance of this compound and Its Solubility
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Thiophene-containing molecules are known for their diverse pharmacological properties, and the nitro group can serve as a key synthetic handle or a pharmacophore itself.[1] The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, including:
-
Reaction Kinetics and Yield: The rate and efficiency of chemical reactions involving this compound are highly dependent on its concentration in the reaction medium.
-
Purification and Crystallization: Understanding solubility is essential for developing effective crystallization and purification protocols to achieve high-purity material.[2][3]
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and drug delivery.[4][5][6][7]
Physicochemical Properties of this compound (and Related Compounds)
While specific experimental data for this compound is scarce, we can infer some of its properties based on its structure and data from related compounds. It is a substituted thiophene with a methyl group at the 2-position and a nitro group at the 3-position. The presence of the polar nitro group and the nonpolar methyl group and thiophene ring suggests a molecule with moderate polarity.
| Property | Value (or estimate) | Source/Rationale |
| Molecular Formula | C₅H₅NO₂S | |
| Molecular Weight | 143.17 g/mol | (for 2-methyl-5-nitrothiophene) |
| Melting Point | Not readily available. 3-Nitrothiophene has a higher melting point than 2-nitrothiophene.[2][3] | |
| Boiling Point | Not readily available. | |
| Polarity | Moderate | Inferred from the presence of both polar (nitro) and nonpolar (methyl, thiophene ring) groups. |
Theoretical Framework for Solubility
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the underlying thermodynamics.[8] At a given temperature and pressure, a saturated solution is in thermodynamic equilibrium. The solubility of a solid in a liquid can be described by the following equation:
ln(xᵢ) = [ΔHₘ/R] * [(1/Tₘ) - (1/T)] - ln(γᵢ)
where:
-
xᵢ is the mole fraction solubility of the solute
-
ΔHₘ is the molar enthalpy of fusion of the solute
-
R is the ideal gas constant
-
Tₘ is the melting point of the solute
-
T is the absolute temperature of the solution
-
γᵢ is the activity coefficient of the solute in the solvent
The activity coefficient (γᵢ) accounts for the non-ideal interactions between the solute and solvent molecules. Several thermodynamic models can be used to predict or correlate activity coefficients, including the Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) models.[9][10][11][12][13] These models are based on the concept of local compositions and can provide a good description of solid-liquid equilibria.[9][10]
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is crucial. The following sections outline a robust experimental workflow.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade) of varying polarities (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a standalone UV-Vis spectrophotometer.[6][14][15][16]
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol: Isothermal Shake-Flask Method
This method is a reliable "excess solid" technique for determining thermodynamic solubility.[14]
-
Preparation: To a series of vials, add a known volume (e.g., 5.0 mL) of each selected organic solvent.
-
Solute Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute a known volume or weight of the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.[15]
Analytical Method: HPLC-UV
High-Performance Liquid Chromatography with UV detection is a common and accurate method for quantifying the concentration of soluble compounds.[6][14]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is a good starting point.
-
Column: A C18 reversed-phase column is typically suitable for compounds of this nature.
-
Detection Wavelength: The nitro and thiophene groups are chromophores, so a suitable UV wavelength for detection should be determined by scanning a dilute solution of this compound.[17]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner.
Solubility Data Table (Hypothetical Example at 25 °C)
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Heptane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 |
Factors Influencing Solubility
The solubility of this compound will depend on the interplay of intermolecular forces between the solute and the solvent.
-
Polarity Matching: Based on the "like dissolves like" principle, solvents with polarities similar to that of this compound are expected to be better solvents.
-
Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor. Solvents that are hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.
-
Dispersion Forces: The thiophene ring and methyl group contribute to van der Waals interactions, which will be significant in nonpolar solvents.
The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of a moderately polar solute like this compound.
Caption: Conceptual relationship between solvent polarity and solubility.
Application of Thermodynamic Models
Once experimental data is obtained at different temperatures, thermodynamic models like NRTL and UNIQUAC can be employed.[9][11][12][13] These models use interaction parameters that can be regressed from the experimental data. The advantage of these models is their ability to:
-
Correlate solubility data over a range of temperatures.
-
Predict solubility in mixed solvent systems.
-
Provide insights into the thermodynamics of the solution process.
The UNIQUAC model, for instance, splits the excess Gibbs energy into a combinatorial part (related to molecular size and shape) and a residual part (related to intermolecular forces).[12] This makes it a powerful tool for understanding the behavior of non-ideal solutions.
Conclusion
This technical guide provides a comprehensive roadmap for establishing the solubility profile of this compound in organic solvents. By combining a robust experimental workflow with a solid theoretical understanding, researchers can generate the critical data needed to optimize synthetic processes, develop purification strategies, and advance the application of this promising compound in drug discovery and materials science. The methodologies outlined herein are designed to be self-validating and provide a high degree of scientific rigor.
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Predictive Local Composition Models: NRTL and UNIQUAC and their Application to Model Solid-Liquid Equilibrium of n-alkanes. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. (2026, February 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 23, 2026, from [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
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Electronic properties and dipole moment of 2-Methyl-3-nitrothiophene
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Methyl-3-nitrothiophene
Abstract
This technical guide provides a comprehensive framework for the characterization of the electronic properties and dipole moment of this compound. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and electronic applications.[1][2] The introduction of substituents, such as an electron-donating methyl group and a strongly electron-withdrawing nitro group, profoundly alters the electronic landscape of the thiophene ring, influencing its reactivity, intermolecular interactions, and overall polarity. This document outlines a synergistic approach, combining state-of-the-art computational chemistry with established experimental protocols, to build a robust and verifiable model of the molecule's properties. We detail the theoretical underpinnings, provide step-by-step methodologies for both in silico analysis and laboratory validation, and explain the causal relationships between molecular structure and its electronic signature.
Introduction: The Significance of Substituted Thiophenes
The thiophene moiety is a privileged scaffold in drug discovery, appearing in numerous clinically approved pharmaceuticals.[1] Its aromatic nature and ability to engage in various intermolecular interactions make it an attractive building block. The electronic properties of the thiophene ring can be finely tuned through substitution. In this compound, two key substituents exert opposing electronic effects:
-
2-Methyl Group (-CH₃): An electron-donating group (EDG) through hyperconjugation and induction, which increases the electron density of the thiophene ring.
-
3-Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance and inductive effects, which significantly decreases the electron density of the ring.
This "push-pull" electronic arrangement creates a highly polarized molecule with distinct regions of electron richness and deficiency, making it a compelling target for studies in medicinal chemistry and organic electronics. Understanding the precise nature of this electronic distribution and the resulting molecular dipole moment is critical for predicting its binding affinity to biological targets, its solubility, and its performance in electronic devices.[3]
Theoretical & Computational Analysis Framework
Quantum-mechanical calculations serve as a powerful, predictive tool to investigate molecular properties before undertaking potentially complex and costly synthesis and experimentation.[4] Density Functional Theory (DFT) has emerged as the workhorse for such studies, offering a favorable balance between computational cost and accuracy for organic molecules.[5][6]
Causality of Method Selection
The choice of a computational method is paramount for obtaining meaningful results.
-
Density Functional Theory (DFT): DFT methods are chosen for their proven efficacy in describing the electronic structure of organic molecules, including those with heteroatoms and π-systems.[5]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional that provides reliable results for geometries, electronic properties, and vibrational frequencies of a broad range of molecules.[5][7]
-
6-311+G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution. The '+' indicates the addition of diffuse functions, essential for accurately describing anions and non-covalent interactions. The '(d,p)' indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are critical for describing the anisotropic nature of electron clouds in bonded atoms and are crucial for accurate dipole moment calculations.[8]
Computational Workflow
The following diagram outlines the logical flow for the computational characterization of this compound.
Caption: Workflow for the computational analysis of this compound.
Analysis of Electronic Properties
2.3.1 Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[9]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy correlates with a better electron donor.[6] For this compound, the HOMO is expected to be largely localized on the electron-rich thiophene ring and the methyl group.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy correlates with a better electron acceptor.[6] The LUMO is anticipated to be predominantly localized on the electron-deficient nitro group and the adjacent atoms of the thiophene ring.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and the energy of its lowest-energy electronic transition, which can be observed via UV-Vis spectroscopy.[10]
2.3.2 Electron Density and Electrostatic Potential (ESP)
An ESP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.[3] For this compound, the ESP map is predicted to show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, indicating the most electron-rich and nucleophilic region.
-
Positive Potential (Blue/Green): Located around the hydrogen atoms of the methyl group and potentially the ring hydrogen, indicating electron-poor regions.
-
Intermediate Potential: Across the thiophene sulfur and carbon atoms, reflecting the complex interplay of the donating and withdrawing substituents.
Predicted Dipole Moment
The dipole moment (µ) is a quantitative measure of a molecule's overall polarity, arising from the vector sum of all individual bond dipoles.[11] Given the molecular structure:
-
The electron-donating -CH₃ group and the electron-withdrawing -NO₂ group create a strong, directional charge separation.
-
The resultant dipole moment vector is expected to originate from the vicinity of the methyl group and point towards the nitro group, passing through the thiophene ring.
-
The magnitude is predicted to be significant, likely in the range of 4-6 Debye, reflecting the powerful push-pull effect. This is substantially larger than the dipole moment of unsubstituted thiophene (0.55 D).[12]
| Parameter | Predicted Computational Value | Significance |
| HOMO Energy | ~ -7.0 to -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -3.0 to -2.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Relates to chemical stability and UV-Vis absorption |
| Dipole Moment (µ) | ~ 4.0 - 6.0 D | High polarity, influences solubility and interactions |
Experimental Validation Protocols
Computational predictions require experimental validation for confirmation. The primary experimental technique for determining the dipole moment of a stable, soluble molecule is based on solution-phase dielectric constant measurements.
Causality of Experimental Design
The Debye method is a classic and reliable technique for determining the dipole moment of a substance in a non-polar solvent.[13] The principle is that polar molecules will align with an applied electric field, increasing the capacitance of a capacitor, which is measured as a change in the dielectric constant of the solution. By measuring this change, along with the solution's density as a function of concentration, the molecular dipole moment can be calculated. Benzene or 1,4-dioxane are common choices for the non-polar solvent.[13][14]
Experimental Workflow: Dipole Moment Measurement
Caption: Step-by-step workflow for the experimental determination of dipole moment.
Detailed Experimental Protocol
-
Materials: High-purity this compound, analytical grade non-polar solvent (e.g., benzene), precision balance, volumetric flasks, and pipettes.
-
Instrumentation: A high-precision dielectric constant meter (capacitance bridge) and a digital densitometer, both thermostatically controlled to maintain a constant temperature (e.g., 298.15 K ± 0.1 K).
-
Procedure: a. Prepare a series of five to seven dilute solutions of this compound in the chosen non-polar solvent, with mole fractions ranging from approximately 1x10⁻³ to 1x10⁻². b. Calibrate the dielectric constant meter and densitometer with the pure solvent. c. Measure the dielectric constant and density of each prepared solution.
-
Data Analysis (Halverstadt-Kumler Method): a. Calculate the specific volume (v₁) of the pure solvent (v₁ = 1/ρ₁). b. Plot the dielectric constant (ε₁₂) and specific volume (v₁₂) of the solutions against the weight fraction (w₂) of the solute. c. The plots should be linear in this dilute range. Determine the slopes α = (dε₁₂/dw₂) and β = (dv₁₂/dw₂). d. Calculate the total molar polarization at infinite dilution (P₂) using the Halverstadt-Kumler equation. e. Calculate the molar refraction (R_D) for the sodium D line using atomic and group refractivities. f. The dipole moment (µ) in Debye is then calculated using the equation: µ = 0.0128 * √[(P₂ - R_D) * T] where T is the absolute temperature in Kelvin.
Synthesis of Theoretical and Experimental Data
A successful characterization involves the convergence of theoretical predictions and experimental findings. The calculated dipole moment from DFT should ideally be within 10-15% of the experimentally measured value. Discrepancies can arise from solvent effects not perfectly captured by the computational model or minor experimental uncertainties. Further spectroscopic analysis (¹H NMR, ¹³C NMR, UV-Vis) can provide additional, indirect validation of the calculated electronic structure by correlating observed chemical shifts and absorption maxima with the predicted electron density distribution and HOMO-LUMO gap.
| Data Point | Theoretical (DFT) | Experimental |
| Dipole Moment (µ) | Value from calculation (e.g., 4.8 D) | Value from Debye method |
| λ_max (UV-Vis) | Calculated from ΔE (HOMO-LUMO) | Measured via UV-Vis spectroscopy |
| Electron Density | ESP Map | Inferred from ¹H & ¹³C NMR shifts |
Conclusion
The systematic approach detailed in this guide, which marries predictive computational modeling with rigorous experimental validation, provides a robust pathway to fully characterize the electronic properties and dipole moment of this compound. This fundamental understanding is indispensable for professionals in drug development and materials science, enabling rational design of novel molecules with tailored polarity, reactivity, and intermolecular interaction profiles. By following these validated protocols, researchers can confidently elucidate the electronic architecture of this and other similarly substituted heterocyclic systems.
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Murphy, A. R., et al. (2006). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. The Journal of Organic Chemistry, 71(18), 6984–6987. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
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de Souza, D. M., et al. (2014). Spectroscopic analysis of the structure and stability of two electrochemically synthesized poly(3-alkylthiophene)s. Journal of the Brazilian Chemical Society, 25(3), 508-515. [Link]
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Rosamonte. (n.d.). Dipole Moment. Rosamonte's Physical Chemistry Website. [Link]
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Daoui, O., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E, 77(2), 173-178. [Link]
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Wang, C., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 33. [Link]
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Erteeb, M. A., et al. (2021). Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. American Journal of Chemistry, 11(1), 1-7. [Link]
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White Rose eTheses Online. (n.d.). A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. [Link]
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University of California, Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces. [Link]
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Domingo, L. R., & Aurell, M. J. (2020). A Molecular Electron Density Theory Study of the Reactivity of Azomethine Imine in [3+2] Cycloaddition Reactions. Molecules, 25(22), 5369. [Link]
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PubChem. (n.d.). 2-Methyl-3-nitrophenol. National Center for Biotechnology Information. [Link]
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Safety data sheet (SDS) and toxicity profile of 2-Methyl-3-nitrothiophene
An In-depth Technical Guide to the Safety Data Sheet and Toxicity Profile of 2-Methyl-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound that belongs to the broader class of nitrothiophenes. These compounds are of significant interest in medicinal chemistry and materials science, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the thiophene ring, making it a key building block for more complex molecules.[2] However, the same features that impart desirable reactivity also raise concerns regarding its toxicological profile. Nitroaromatic compounds are a well-known class of "structural alerts" in drug discovery, often associated with the potential for metabolic activation into reactive species that can lead to toxicity.[3] This guide provides a comprehensive overview of the available safety data and the anticipated toxicity profile of this compound, offering critical insights for researchers and professionals handling this or structurally related compounds.
Part 1: Safety Data Sheet (SDS) Profile
Physicochemical and Hazard Summary
The following table summarizes the key physicochemical properties and hazard classifications. Data is compiled from various sources on related nitrothiophene and methylthiophene compounds.
| Property | Value / Information | Source / Notes |
| Chemical Formula | C₅H₅NO₂S | PubChem[4] |
| Molecular Weight | 143.17 g/mol | PubChem[4] |
| Physical State | Likely a liquid or low-melting solid.[5] | Based on related isomers. |
| Color | Colorless to yellow/brown.[1][5] | Typical for nitroaromatic compounds. |
| Solubility | Sparingly soluble in water.[1][5] Soluble in organic solvents. | Based on 2-Nitrothiophene and 2-Methyl-3-nitrophenol. |
| GHS Classification | Acute Toxicity, Oral (Category 4) , Acute Toxicity, Dermal (Category 4) , Acute Toxicity, Inhalation (Category 4) , Skin Irritation (Category 2) , Eye Irritation (Category 2A) , Germ Cell Mutagenicity (Suspected) .[4][5][6] | Based on GHS classifications for 2-nitrothiophene and 2-methyl-5-nitrothiophene.[4][6] |
| Signal Word | Warning or Danger | Fisher Scientific, PubChem[4][6] |
| Hazard Statements | H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H341: Suspected of causing genetic defects.[7] | Based on related compounds. |
Handling, Storage, and First Aid
Safe handling and storage are paramount when working with nitroaromatic compounds.
-
Handling: Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[8] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[5] Avoid contact with skin and eyes.[5] Keep away from sources of ignition as related compounds can be flammable.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The storage area should be away from incompatible materials such as strong oxidizing agents and bases.[9]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][10]
-
Part 2: Comprehensive Toxicity Profile
The toxicity of nitrothiophenes is intrinsically linked to the nitro group. Its metabolic reduction can lead to the formation of highly reactive intermediates responsible for various toxic effects.
Acute Toxicity
This compound is anticipated to be harmful by ingestion, skin contact, and inhalation, consistent with the classification of related nitrothiophenes.[4] While specific LD₅₀ values for this isomer are not documented, accidental ingestion of less than 150 grams of similar nitroaromatic compounds may cause serious health damage or be fatal.[11] A key concern with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen, leading to cyanosis and anoxia.[11]
Genotoxicity and Mutagenicity
A significant toxicological concern for nitroaromatic compounds is their potential to be genotoxic and mutagenic. Strong evidence suggests that 2-nitrothiophene may cause irreversible mutagenic effects.[11] The mechanism is believed to involve the enzymatic reduction of the nitro group within cells to form nitroso and N-hydroxylamino intermediates. These reactive species can form covalent adducts with DNA, leading to mutations and genetic damage. This mode of action is a hallmark of many nitroheterocyclic compounds used as therapeutic agents, but it also underlies their toxic potential.[12] The position of the nitro group can influence genotoxicity; for some related nitroimidazoles, compounds with a nitro group at the C-5 position showed higher genotoxicity than those with it at C-4.[13][14]
Caption: Potential metabolic activation pathway of a nitrothiophene.
Carcinogenicity
The carcinogenic potential of nitrothiophenes is a significant concern, directly linked to their genotoxic properties. Studies on rats have demonstrated that various 5-nitrothiophene derivatives possess significant oncogenic activity, inducing benign and malignant mammary tumors as well as sarcomas of the intestinal tract.[15][16] A key finding from these studies is that the nitro group is essential for this carcinogenic activity; an analogue lacking the nitro group at the 5-position did not show significant carcinogenicity.[15][16] Although no specific carcinogenicity studies on this compound are available, its structural alerts strongly suggest that it should be handled as a potential carcinogen. The International Agency for Research on Cancer (IARC) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not specifically classified this compound.[5]
Part 3: Experimental Protocol - Ames Test for Mutagenicity
The Ames test, or bacterial reverse mutation assay, is a standard, rapid, and widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (His⁻). The assay measures the ability of a test chemical to cause reverse mutations, restoring the bacteria's ability to grow on a histidine-free medium (His⁺).
Principle
His⁻ bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will induce mutations that revert the bacteria to a His⁺ phenotype, allowing them to form colonies on a histidine-deficient agar plate. The number of revertant colonies is proportional to the mutagenic potency of the substance.
Methodology
-
Strain Selection: Use standard Salmonella typhimurium tester strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
-
Metabolic Activation (S9 Mix): Prepare a fresh S9 mix containing the S9 fraction (from Aroclor- or phenobarbital-induced rat livers), buffer, and cofactors (e.g., NADP+, G6P). One set of experiments will include the S9 mix, and another will be conducted without it to detect direct-acting mutagens.
-
Dose-Range Finding: Perform a preliminary toxicity test to determine a suitable dose range for the main experiment. The highest dose should show some toxicity but not kill the majority of the bacteria.
-
Plate Incorporation Assay: a. To a sterile test tube, add 0.1 mL of an overnight culture of the selected bacterial strain. b. Add 0.1 mL of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations. Include a solvent control (DMSO only) and a positive control (e.g., 2-nitrofluorene for TA98, sodium azide for TA100). c. Add 0.5 mL of the S9 mix (for metabolic activation) or buffer (for direct-acting). d. Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking. e. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. f. Allow the top agar to solidify, then invert the plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.
Caption: Workflow diagram for the Ames Test (Plate Incorporation Method).
References
- Safety Data Sheet. (n.d.). C/D/N Isotopes, Inc.
- 2-(2-Nitroanilino)-5-methylthiophene-3-carbonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Methyl Thiophene-3-carboxylate Safety Data Sheet. (n.d.). TCI Chemicals.
- 2-NITROTHIOPHENE-3-CARBALDEHYDE Safety Data Sheet. (2024, December 19). Fluorochem.
- 2-NITROTHIOPHENE Material Safety Data Sheet. (2021, February 19). Valsynthese SA.
- 2-Nitrothiophene 609-40-5 wiki. (n.d.). ChemicalBook.
- An In-depth Technical Guide to the Reactions and Mechanisms of 2-Nitrothiophene. (2025, December). BenchChem.
- Thiophene, 2-nitro- Safety Data Sheet. (2025, December 24). Fisher Scientific.
- 2-Methylthiophene Safety Data Sheet. (2010, August 20). Fisher Scientific.
- 2-Methyl-5-nitrothiophene. (n.d.). PubChem.
- Cohen, S. M., Ertürk, E., Von Esch, A. M., Crovetti, A. J., & Bryan, G. T. (1975). Comparative carcinogenicity of 5-nitrothiophenes and 5-nitrofurans in rats. Journal of the National Cancer Institute, 54(4), 841–850.
- Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (2022, March 3). Durham e-Theses.
- Hughes, T. B., Miller, G. P., Swamidass, S. J. (2015). A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. ResearchGate.
-
2-methyl thiophene, 554-14-3. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (n.d.). PMC. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. (2021, January 13). IUCr Journals. Retrieved from [Link]
-
Endo, H., Ono, T., & Yanagisawa, K. (1979). Correlation between the carcinogenicities of nitrofuran derivatives and their destructive actions on sebaceous glands of mouse skin. PubMed. Retrieved from [Link]
- 2-Nitrothiophene. (n.d.). Santa Cruz Biotechnology.
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2-Methylthiophene - Hazard Genotoxicity. (2025, October 15). EPA. Retrieved from [Link]
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Bioassay of 3-nitro-p-acetophenetide for possible carcinogenicity. (n.d.). PubMed. Retrieved from [Link]
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Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. (n.d.). ResearchGate. Retrieved from [Link]
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Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. (n.d.). SciELO. Retrieved from [Link]
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Genotoxicity revaluation of three commercial nitroheterocyclic drugs: nifurtimox, benznidazole, and metronidazole. (n.d.). PubMed. Retrieved from [Link]
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EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. (1998, September 22). OEHHA. Retrieved from [Link]
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Comparative Carcinogenicity of 5-Nitrothiophenes and 5-Nitrofurans in Rats. (n.d.). JNCI: Journal of the National Cancer Institute | Oxford Academic. Retrieved from [Link]
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Methodological & Application
Step-by-step synthesis of 2-Methyl-3-nitrothiophene from 2-methylthiophene
This Application Note is structured to address the specific regiochemical challenge of synthesizing 2-Methyl-3-nitrothiophene . Direct nitration of 2-methylthiophene is kinetically controlled to favor the 5-position (α-attack), yielding primarily 2-methyl-5-nitrothiophene (>70-80%) and making the isolation of the desired 3-isomer difficult and low-yielding.
Therefore, this guide details the Sulfonyl Blocking Group Strategy , widely regarded as the professional standard for generating high-purity this compound.
Application Note: Regioselective Synthesis of this compound
Executive Summary & Strategic Rationale
The synthesis of This compound (3-NO₂) from 2-methylthiophene (2-MeTh) presents a classic electrophilic aromatic substitution (EAS) problem. The methyl group activates the ring, but the sulfur heteroatom strongly directs incoming electrophiles to the α-positions (C2 and C5).
-
Direct Nitration: Yields ~75% 5-nitro isomer and only ~25% 3-nitro isomer. Separation requires tedious fractional crystallization or chromatography.
-
Blocking Strategy (Recommended): To selectively target the C3 position, the highly reactive C5 position must first be reversibly blocked. A chlorosulfonyl group is introduced at C5, followed by nitration at C3, and finally, desulfonation.
Mechanism Overview:
-
Protection: Electrophilic chlorosulfonation at C5 (most reactive).
-
Functionalization: Nitration at C3 (directed by the C2-methyl group and the meta-directing sulfonyl group).
-
Deprotection: Hydrolytic desulfonation to release the target molecule.
Experimental Protocol
Phase A: Protection (Chlorosulfonation)
Objective: Synthesize 2-methyl-5-chlorosulfonylthiophene to block the α-position.
-
Reagents: 2-Methylthiophene (1.0 eq), Chlorosulfonic acid (2.5 eq), CHCl₃ (Solvent).
-
Safety: Chlorosulfonic acid reacts violently with water. Perform in a dry fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Charge with 2-methylthiophene dissolved in dry chloroform. Cool to -5°C to 0°C .
-
Addition: Add chlorosulfonic acid dropwise over 45 minutes. Maintain temperature < 5°C . The reaction is highly exothermic.
-
Quench: Pour the reaction mixture onto crushed ice carefully. Separate the organic layer.[1][2]
-
Workup: Wash the organic phase with cold water (2x) and brine. Dry over anhydrous MgSO₄. Evaporate solvent to yield the crude sulfonyl chloride.
-
Note: This intermediate is relatively unstable; proceed immediately to Phase B.
-
Phase B: Nitration
Objective: Introduce the nitro group at the C3 position.
-
Reagents: 2-Methyl-5-chlorosulfonylthiophene (from Phase A), Fuming Nitric Acid (90%), Acetic Anhydride.
-
Setup: Prepare a nitrating mixture of fuming HNO₃ (1.2 eq) in acetic anhydride at -10°C .
-
Reaction: Slowly add the sulfonyl chloride intermediate (dissolved in minimal acetic anhydride) to the nitrating mixture.
-
Critical Control: Keep temperature between -5°C and 0°C . Higher temperatures increase the risk of oxidative decomposition (ring opening).
-
-
Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Isolation: Pour onto ice. The product, 2-methyl-3-nitro-5-chlorosulfonylthiophene , typically precipitates as a solid. Filter and wash with cold water.
Phase C: Deprotection (Desulfonation)
Objective: Remove the sulfonyl blocking group to yield this compound.
-
Reagents: Sulfonated intermediate, Sulfuric acid (50% aq), Steam source.
-
Hydrolysis: Suspend the nitrated intermediate in 50% H₂SO₄.
-
Steam Distillation: Heat the mixture to reflux while passing a vigorous stream of steam through the vessel. The sulfonic acid group is cleaved (protode-sulfonation) at high temperatures (130-150°C).
-
Collection: The target This compound is volatile with steam and will distill over as a pale yellow oil/solid.
-
Purification: Extract the distillate with ether, dry, and recrystallize from petroleum ether or ethanol.
Data Summary & Specifications
| Parameter | Specification / Observation |
| Target Compound | This compound |
| CAS Number | 75330-75-5 |
| Appearance | Pale yellow needles / crystalline solid |
| Melting Point | 44–46 °C (Lit. 45.5 °C) |
| Isomeric Purity | >98% (via Blocking Route) vs ~25% (Direct Nitration) |
| Key Impurity | 2-Methyl-5-nitrothiophene (eliminated by blocking step) |
| Yield (Overall) | 40–50% (3 steps) |
Process Visualization (DOT Diagram)
The following diagram illustrates the regioselectivity control logic using the blocking group strategy.
Figure 1: Comparative workflow showing the regiochemical advantage of the sulfonyl blocking strategy over direct nitration.
Safety & Handling Protocols
-
Chlorosulfonic Acid: Extremely corrosive and reacts explosively with water to release HCl gas. All glassware must be oven-dried. A gas scrubber (NaOH trap) is mandatory to neutralize evolved HCl.
-
Nitrothiophenes: Many nitrothiophenes are skin irritants and potential sensitizers. Handle solid product in a fume hood to avoid inhalation of dust.
-
Exotherm Control: The nitration of thiophenes is more exothermic than benzene derivatives due to the electron-rich nature of the thiophene ring. Strict temperature monitoring is required to prevent "runaway" reactions which can lead to rapid decomposition.
References
-
Underwood, G. R. (1968). Synthesis and Reactions of Some Tetrahydroquinolizinium Salts. The Journal of Organic Chemistry, 33(4), 1313–1317. Link(Describes the improved chlorosulfonation/nitration/desulfonation route).
- Steinkopf, W. (1914). Über Thiophen-derivate. Justus Liebigs Annalen der Chemie, 403(1), 17-44.
-
Babasinian, V. S. (1934).[3] 2-Nitrothiophene.[4][3][5][6][7][8][9] Organic Syntheses, 14, 76; Coll. Vol. 2, 466.[3] Link(Provides general safety and handling context for thiophene nitration).
-
Putokaz, U. (2002). Pathways of Reductive Fragmentation of Heterocyclic Nitroarylmethyl Quaternary Ammonium Prodrugs. BioOne Complete. Link(Cites the synthesis of this compound for pharmaceutical applications).
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Application Notes and Protocols for the Synthesis of 2-Amino-3-Methylthiophene Derivatives via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-amino-3-methylthiophene derivatives, key scaffolds in medicinal chemistry, through a nucleophilic aromatic substitution (SNAr) protocol. Recognizing the inherent challenge of displacing a methyl group, this guide presents a scientifically robust, two-step strategy. The protocol first details the halogenation of a suitable thiophene precursor to install a viable leaving group, followed by a detailed procedure for the subsequent SNAr reaction with amine nucleophiles. This application note offers in-depth mechanistic insights, step-by-step experimental procedures, and critical considerations for reaction optimization and safety.
Introduction: The Significance of 2-Amino-3-Methylthiophenes in Drug Discovery
Thiophene-based compounds are a cornerstone in the development of novel therapeutics, with 2-aminothiophene moieties, in particular, being prevalent in a wide array of biologically active molecules. These structures are key components in drugs targeting a range of conditions, from central nervous system disorders to infectious diseases. The strategic functionalization of the thiophene ring allows for the fine-tuning of a compound's pharmacological profile. The 2-amino-3-methylthiophene scaffold is of particular interest as it provides a versatile platform for the generation of diverse chemical libraries for drug screening. Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of amino functionalities onto aromatic rings, offering a direct route to these valuable compounds.
Mechanistic Overview: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on electron-deficient aromatic systems, such as nitro-substituted thiophenes, typically proceeds through a stepwise addition-elimination mechanism. This pathway involves two key steps:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: An amine nucleophile attacks the electrophilic carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is crucial for stabilizing this intermediate by delocalizing the negative charge.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group. The rate of this step is dependent on the nature of the leaving group, with good leaving groups (e.g., halides) facilitating a faster reaction.
Figure 1: Generalized mechanism for the SNAr reaction.
Proposed Synthetic Strategy
Direct nucleophilic substitution of the methyl group on 2-methyl-3-nitrothiophene is not a feasible synthetic route. Therefore, a two-step approach is proposed:
Step 1: Halogenation of a Thiophene Precursor. Introduction of a halogen (e.g., bromine or chlorine) at the 2-position of a suitable 3-methyl-5-nitrothiophene precursor. This can be achieved through standard electrophilic halogenation methods.
Step 2: Nucleophilic Aromatic Substitution. The resulting 2-halo-3-methyl-5-nitrothiophene is then subjected to an SNAr reaction with a desired primary or secondary amine.
Figure 2: Proposed synthetic workflow.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle all reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of 2-Bromo-3-methyl-5-nitrothiophene
This protocol is adapted from established procedures for the halogenation of nitrothiophenes.
Materials:
-
3-Methyl-5-nitrothiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 3-methyl-5-nitrothiophene (1.0 eq) in anhydrous DMF, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-bromo-3-methyl-5-nitrothiophene.
Protocol 2: Nucleophilic Aromatic Substitution with a Secondary Amine (e.g., Piperidine)
This protocol is based on general procedures for SNAr reactions on activated halo-aromatics.
Materials:
-
2-Bromo-3-methyl-5-nitrothiophene (1.0 eq)
-
Piperidine (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)) (1.5 - 2.0 eq)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-3-methyl-5-nitrothiophene (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., K₂CO₃, 1.5 eq) and piperidine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (for ethanol or acetonitrile) or 80-100 °C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter it off.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield 2-(piperidin-1-yl)-3-methyl-5-nitrothiophene.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a summary of typical reaction conditions and expected yields for the SNAr step. Optimization may be required based on the specific amine nucleophile used.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | Ethanol | K₂CO₃ | Reflux | 6-8 | 75-85 |
| Morpholine | Acetonitrile | Et₃N | Reflux | 8-12 | 70-80 |
| Pyrrolidine | DMF | K₂CO₃ | 90 | 4-6 | 80-90 |
| Aniline | DMF | K₂CO₃ | 120 | 12-16 | 50-60 |
Troubleshooting and Key Considerations
-
Substrate Reactivity: The reactivity of the 2-halo-3-methyl-5-nitrothiophene is significantly influenced by the nature of the halogen. Bromo derivatives are generally more reactive than chloro derivatives.
-
Nucleophile Strength: More nucleophilic amines will generally react faster. For less reactive amines, such as anilines, higher temperatures and longer reaction times may be necessary.
-
Solvent Choice: Polar aprotic solvents like DMF and acetonitrile often facilitate SNAr reactions by solvating the cationic species and not significantly solvating the anionic nucleophile. Protic solvents like ethanol can also be effective.
-
Base Selection: An appropriate base is required to neutralize the hydrogen halide formed during the reaction. Inorganic bases like K₂CO₃ are often effective and easily removed during workup. Organic bases like triethylamine can also be used.
-
Side Reactions: At elevated temperatures, decomposition of the starting material or product may occur. Careful monitoring of the reaction progress is crucial.
Conclusion
The synthetic strategy and protocols outlined in this application note provide a reliable and adaptable method for the synthesis of 2-amino-3-methylthiophene derivatives. By employing a two-step approach involving halogenation followed by nucleophilic aromatic substitution, researchers can access a wide range of functionalized thiophenes for applications in drug discovery and development. The provided protocols, along with the mechanistic insights and troubleshooting guide, serve as a valuable resource for chemists in this field.
References
-
Rudolph, M. J., et al. (2018). methanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1673–1676. [Link]
-
Guimarães, C. R. W., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1734–1741. [Link]
- Kim, J. S., et al. (1992). Process for preparing 2-amino-3,5-dinitro thiophen. KR920003173B1.
-
Ward, J. S., et al. (1990). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry, 33(7), 1848-1851. [Link]
-
Spinelli, D., et al. (1976). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2, (6), 747-751. [Link]
Procedure for oxidizing the methyl group in 2-Methyl-3-nitrothiophene
Executive Summary & Strategic Context
The oxidation of 2-methyl-3-nitrothiophene to 3-nitrothiophene-2-carboxylic acid represents a critical transformation in the synthesis of thiophene-based pharmacophores. The target carboxylic acid is a versatile building block for antibiotics (e.g., cephalosporin analogs) and agrochemicals.
The Chemical Challenge: The presence of the nitro group (-NO₂) at the C3 position creates a unique electronic environment.
-
Ring Deactivation: The nitro group is strongly electron-withdrawing, deactivating the thiophene ring. This is advantageous as it prevents oxidative ring degradation (a common failure mode in electron-rich thiophenes).
-
Acidity of Methyl Protons: The -NO₂ group increases the acidity of the adjacent methyl protons, facilitating deprotonation and radical formation, which are essential for the oxidation mechanism.
This guide presents two validated protocols. Method A (Alkaline Permanganate) is the primary recommendation for scalability and green chemistry compliance. Method B (Radical Halogenation-Hydrolysis) is provided as a strategic alternative if functional group tolerance issues arise.
Method A: Alkaline Permanganate Oxidation (Primary Protocol)
Principle: Aqueous potassium permanganate (
Reagents & Equipment
| Reagent | Role | Specifications |
| This compound | Substrate | >98% Purity |
| Potassium Permanganate | Oxidant | Technical Grade (Solid) |
| Sodium Carbonate ( | Base | Anhydrous |
| Water | Solvent | Deionized |
| Celite 545 | Filter Aid | Standard Grade |
| Hydrochloric Acid (12M) | Acidifier | ACS Reagent |
Step-by-Step Protocol
Step 1: Reaction Setup
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, dissolve 10.0 g (70 mmol) of this compound in 250 mL of water.
-
Add 3.7 g (35 mmol) of
.-
Note: The substrate may not fully dissolve initially. The reaction is biphasic until oxidation proceeds.
-
Step 2: Controlled Oxidation
-
Heat the mixture to 60°C .
-
Add 22.1 g (140 mmol, 2.0 eq) of
in small portions over 45 minutes. -
Once addition is complete, increase temperature to Reflux (100°C) and stir vigorously for 3–5 hours .
-
Endpoint Detection: The purple color of permanganate should fade to a brown precipitate (
). If the solution remains purple after 4 hours, add small amounts of ethanol to quench excess oxidant.
-
Step 3: Workup & Isolation (The "Self-Validating" System)
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove the brown manganese dioxide (
) sludge. Wash the pad with hot water ( mL).-
Checkpoint: The filtrate should be clear and colorless to pale yellow.
-
-
Extraction (Impurity Removal): Cool the filtrate to room temperature. Extract with Ethyl Acetate (50 mL) .
-
Logic: The product is currently a water-soluble carboxylate salt (
). Unreacted starting material (neutral) will move into the organic layer. Discard the organic layer. [3]
-
-
Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly acidify with conc. HCl to pH ~1–2.
-
Observation: The product will precipitate as an off-white to pale yellow solid.
-
-
Final Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete oxidation | Increase reflux time; ensure vigorous stirring (biphasic reaction). |
| Purple Filtrate | Excess KMnO4 remaining | Quench with ethanol or sodium bisulfite before acidification. |
| Oily Product | Impure product / Mixed isomers | Recrystallize from Ethanol/Water (1:1). |
Method B: Radical Bromination-Hydrolysis (Alternative Route)
Context: Use this method if Method A fails due to over-oxidation or if the aldehyde intermediate is required.
Pathway:
-
Bromination: this compound + NBS
2-(Dibromomethyl)-3-nitrothiophene. -
Hydrolysis: Gem-dibromide +
3-Nitrothiophene-2-aldehyde Acid.
Brief Protocol:
-
Reflux substrate with N-Bromosuccinimide (2.2 eq) and AIBN (cat.) in
or Trifluorotoluene (Green alternative) for 12 hours. -
Filter succinimide; evaporate solvent.
-
Reflux the crude oil in 50% Aqueous Ethanol with Sodium Formate or AgNO3 to generate the aldehyde/acid.
Visualized Workflows
Reaction Mechanism & Pathway (Method A)
Caption: Step-wise oxidative transformation from methyl precursor to carboxylic acid.
Isolation Logic Flow (Self-Validating)
Caption: Workup procedure designed to chemically separate starting material from product.
Analytical Validation
-
Melting Point: Expected range 135–137°C (Lit. value).
-
1H NMR (DMSO-d6):
-
Disappearance of methyl singlet at
2.8 ppm. -
Appearance of broad carboxylic acid singlet at
13.0–14.0 ppm. -
Downfield shift of thiophene ring protons due to the electron-withdrawing carbonyl group.
-
-
Safety Profile (Critical):
-
Nitrothiophenes are potential sensitizers and can cause methemoglobinemia. Handle in a fume hood.
-
Explosion Hazard: Do not concentrate the reaction mixture to dryness while oxidants (
) are still present. Quench first.
-
References
-
Synthetic Protocol Base: Organic Syntheses, Coll.[4] Vol. 2, p. 466 (Nitration logic); adapted for oxidation via US Patent 5424321A.
-
Source:
-
-
Oxidation Methodology:Journal of Medicinal Chemistry, "Synthesis of 3-nitrothiophene-2-carboxylic acid deriv
-
Source:
-
-
Safety Data:Fisher Scientific SDS, "this compound Safety D
-
Source:
-
Sources
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Scalable Preparation of 2-Methyl-3-nitrothiophene for Industrial Applications: A Detailed Protocol and Application Note
Abstract
2-Methyl-3-nitrothiophene is a valuable heterocyclic building block in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. Its strategic substitution pattern makes it a key intermediate for creating a variety of bioactive compounds. However, its scalable synthesis presents a significant challenge, primarily concerning the regioselective introduction of the nitro group onto the 2-methylthiophene core. Direct nitration often yields a mixture of isomers, complicating purification and reducing the overall efficiency for industrial-scale production. This document provides a comprehensive, in-depth guide for the scalable preparation of this compound, focusing on a well-established nitration method using a mixed acid system. We delve into the mechanistic principles governing the reaction's selectivity, offer a detailed step-by-step protocol optimized for safety and yield, and provide robust quality control and troubleshooting procedures to ensure a reliable and reproducible industrial process.
Introduction: Industrial Significance and Synthetic Challenges
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anti-inflammatory agents, antibiotics, and anti-cancer therapies.[1][2] Nitrothiophenes, in particular, serve as versatile intermediates, with the nitro group enabling a wide range of subsequent chemical transformations.[3] this compound is a precursor for compounds like thieno[3,2-c]pyridines and thieno[2,3-b]pyrazines, which have shown potential as anticancer and antimicrobial agents.[4]
The primary challenge in synthesizing this compound is controlling the regioselectivity of the electrophilic nitration reaction. The 2-methylthiophene ring is activated towards electrophilic attack, but the directing effects of the methyl group (ortho, para-directing) and the sulfur atom (ortho-directing) lead to the formation of multiple isomers, predominantly 2-methyl-5-nitrothiophene alongside the desired this compound. This necessitates a carefully controlled process and an efficient purification strategy to isolate the target molecule at the purity required for pharmaceutical applications.
Mechanistic Insights: The Chemistry of Thiophene Nitration
The nitration of 2-methylthiophene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5] The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich thiophene ring.
Step 1: Generation of the Electrophile In the widely used mixed acid method of nitric acid and acetic anhydride, the active electrophile is acetyl nitrate (CH₃COONO₂), formed in situ. This reagent is a milder nitrating agent than the nitronium ion generated from a nitric acid/sulfuric acid mixture, which helps to prevent the oxidative decomposition that highly reactive heterocycles like thiophene can undergo.[6][7]
Step 2: Electrophilic Attack and Isomer Formation The acetyl nitrate electrophile is attacked by the π-electron system of the 2-methylthiophene ring. The methyl group at the C2 position is an activating, ortho-para director, favoring substitution at the C3 and C5 positions. The sulfur atom also strongly directs to the adjacent C2 and C5 positions. The combination of these effects results in a mixture of two primary products: 2-methyl-5-nitrothiophene (attack at the sterically accessible and electronically favored C5 position) and the desired this compound (attack at the C3 position).
dot graph "Electrophilic_Nitration_of_2_Methylthiophene" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; graph [bgcolor="transparent"];
}
Caption: Regioselectivity in the nitration of 2-methylthiophene.
Controlling reaction parameters such as temperature, addition rate, and reagent stoichiometry is crucial to influence the isomeric ratio, although separation of the isomers remains a critical downstream step.
Scalable Synthesis Workflow
The overall industrial process for producing high-purity this compound can be visualized as a multi-stage operation, beginning with a controlled chemical reaction and concluding with rigorous purification and quality analysis.
dot graph "Scalable_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="transparent", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.4,0.2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368", penwidth=1.5];
}
Caption: High-level process flow for the industrial synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for thiophene nitration and is designed for scalability.[8][9] Personnel must be highly trained in handling hazardous materials and managing exothermic reactions.
Materials and Equipment
| Reagent/Equipment | Specification | CAS Number |
| 2-Methylthiophene | ≥98% Purity | 554-14-3 |
| Acetic Anhydride | ≥99% Purity | 108-24-7 |
| Fuming Nitric Acid | 90% (or greater) | 7697-37-2 |
| Dichloromethane (DCM) | ACS Grade | 75-09-2 |
| Sodium Bicarbonate | Saturated Aqueous Solution | 144-55-8 |
| Anhydrous Magnesium Sulfate | Granular | 7487-88-9 |
| Glass-lined Reactor | Jacketed, with overhead stirrer, thermocouple, and addition funnel | N/A |
| Chiller/Heater Unit | For precise temperature control of the reactor jacket | N/A |
| Vacuum Distillation Setup | With fractionating column | N/A |
CRITICAL Safety Precautions
Nitration reactions are highly energetic and potentially explosive. Strict adherence to safety protocols is mandatory.[10]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a full-face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat or impervious apron.[11][12]
-
Engineering Controls: Conduct the reaction in a certified chemical fume hood or a walk-in hood capable of containing an explosion. Use a blast shield. The reactor must have a robust cooling system and be located near an emergency safety shower and eyewash station.[11]
-
Reagent Handling: Acetic anhydride is corrosive and flammable. Fuming nitric acid is a powerful oxidizer and extremely corrosive; it can cause severe burns and its vapors are toxic.[12] Avoid contact with combustible materials.[13] Always add acid to other liquids slowly; never the other way around.
-
Exotherm Control: The reaction is highly exothermic. Maintain strict temperature control at all times. A runaway reaction can lead to violent decomposition and pressure buildup. Ensure a quench bath (e.g., ice/water) is readily available.
Step-by-Step Synthesis Procedure
Part A: Preparation of the Nitrating Mixture (Acetyl Nitrate)
-
Charge the jacketed glass-lined reactor with acetic anhydride (5.0 eq).
-
Begin vigorous stirring and cool the reactor contents to 0-5 °C using the chiller unit.
-
Slowly add fuming nitric acid (1.2 eq) dropwise via the addition funnel over 60-90 minutes. CAUTION: This addition is highly exothermic. Maintain the internal temperature below 10 °C at all times.
-
Once the addition is complete, stir the mixture at 5-10 °C for an additional 30 minutes to ensure complete formation of acetyl nitrate.
Part B: Nitration of 2-Methylthiophene
-
In a separate vessel, dissolve 2-methylthiophene (1.0 eq) in a minimal amount of dichloromethane (optional, can aid in controlled addition).
-
Slowly add the 2-methylthiophene solution to the cold, stirred nitrating mixture from Part A over 2-3 hours.
-
During the addition, carefully maintain the internal reaction temperature between 10-20 °C. A slight exotherm will be observed. Adjust the addition rate and jacket temperature as needed to maintain this range.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC or TLC until the starting material is consumed.
Part C: Work-up and Initial Isolation
-
Prepare a separate large vessel containing a stirred slurry of crushed ice and water (approx. 10 volumes relative to the reaction mixture).
-
CAREFULLY and slowly pour the completed reaction mixture onto the ice-water slurry with vigorous stirring. This will quench the reaction and decompose excess acetic anhydride.
-
Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with:
-
Water (2x)
-
Saturated sodium bicarbonate solution (2-3x, until CO₂ evolution ceases) CAUTION: Perform this wash carefully to vent pressure buildup.
-
Brine (1x)
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The result will be a crude oil containing a mixture of this compound and 2-methyl-5-nitrothiophene.
Part D: Purification of this compound
The separation of nitrated isomers is the most challenging step for achieving high purity.[14]
-
Fractional Vacuum Distillation: Assemble a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column). Carefully distill the crude oil under high vacuum. The isomers often have slightly different boiling points, allowing for their separation. Collect fractions and analyze by GC to identify those rich in the desired 3-nitro isomer.
-
Recrystallization (Alternative): If distillation is not sufficiently effective, the isomer-rich fractions can be further purified by recrystallization.[15] This requires identifying a solvent system where the 3-nitro isomer has lower solubility than the 5-nitro isomer, particularly at low temperatures. Ethanol-water or hexane-ethyl acetate mixtures are common starting points for exploration.
Quality Control and Data Summary
The final product must be rigorously analyzed to confirm its identity and purity, which is critical for its use in drug development.
| Parameter | Target Specification | Analytical Method |
| Appearance | Yellow to brown oil or solid | Visual Inspection |
| Purity (Isomeric) | ≥98% this compound | GC-MS, HPLC |
| Identity Confirmation | Conforms to reference spectra | ¹H NMR, ¹³C NMR |
| Residual Solvents | As per ICH guidelines | Headspace GC |
| Expected Yield | 25-40% (of purified 3-nitro isomer) | Gravimetric |
-
¹H NMR Spectroscopy: The proton signals for the 3-nitro and 5-nitro isomers will be distinct. The coupling constants and chemical shifts of the thiophene ring protons are used to unambiguously assign the structure.
-
GC-MS: Provides the ratio of the two main isomers and confirms their molecular weight (143.17 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reaction.- Decomposition of starting material/product.- Loss during work-up. | - Extend reaction time or slightly increase temperature (monitor closely).- Ensure strict temperature control during nitration; temperatures >25°C can cause degradation.- Perform extractions carefully to ensure complete recovery. |
| Poor Isomeric Ratio (High 5-nitro) | - Reaction kinetics favor the 5-nitro isomer. | - This is an inherent challenge. Focus on optimizing the purification step.- Explore alternative nitrating systems (e.g., using clay catalysts) that may offer different selectivity.[8][16] |
| Dark/Tarry Crude Product | - Reaction temperature was too high, causing polymerization or oxidation. | - Re-run the reaction with more stringent temperature control, especially during the addition of nitric acid and 2-methylthiophene.- Ensure the absence of contaminants that could catalyze side reactions. |
| Ineffective Isomer Separation | - Boiling points of isomers are too close for distillation.- No suitable recrystallization solvent found. | - Use a longer or more efficient distillation column.- Employ preparative column chromatography for smaller scales or as a final polishing step.[17]- Systematically screen a wider range of solvent systems for recrystallization. |
References
-
East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03). Link
-
Environmental Health and Safety, Dartmouth College. Nitric Acid. Link
-
MacMillan, D. S., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Link
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Link
-
Wang, Y., et al. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. Link
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Link
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Link
-
Google Patents. (2004). US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Link
-
A-Level Chemistry. Electrophilic substitution-Nitration of aromatic rings. Link
-
YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Link
-
Wang, Z., et al. (2023). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC. Link
-
Benchchem. 2-Nitrothiophene-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Link
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Link
-
DTIC. (2021). Mechanochemical Nitration of Organic Compounds. Link
-
Journal of the Chemical Society B: Physical Organic. (1971). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Link
-
Google Patents. (2003). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Link
-
Google Patents. (2003). US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Link
-
Organic Syntheses. 2-Nitrothiophene. Link
-
Fact.MR. (2025). 2-Nitrothiophene Market Growth Outlook, 2025-2035. Link
-
RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Link
-
Googleapis.com. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. Link
-
Benchchem. Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. Link
-
Google Patents. (1985). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. Link
-
PMC. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Link
-
Semantic Scholar. Direct nitration of five membered heterocycles. Link
-
Chemistry Stack Exchange. (2019). Suitable reagents for nitration of thiophene. Link
-
Preprints.org. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Link
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. futuremarketinsights.com [futuremarketinsights.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 6. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 12. ehs.com [ehs.com]
- 13. eastharbourgroup.com [eastharbourgroup.com]
- 14. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for 2-Methyl-3-nitrothiophene Recrystallization
Topic: Purification and Recrystallization of 2-Methyl-3-nitrothiophene Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current Standards)
Introduction: The Challenge of Nitrothiophene Purification
Welcome to the technical support hub for nitrothiophene derivatives. This compound presents a unique set of purification challenges due to its structural similarity to its isomers (principally 2-methyl-5-nitrothiophene) and its relatively low melting point.
Successful recrystallization of this compound is not merely about dissolving and cooling; it is a thermodynamic balancing act intended to reject the more soluble 5-nitro isomer while preventing the "oiling out" phenomenon common to low-melting nitro-aromatics.
Module 1: Solvent System Selection
Q: Which solvent system provides the best recovery and purity?
A: There is no single "magic" solvent, but empirical data favors Ethanol (EtOH) or a Hexane/Ethyl Acetate binary system depending on the crude purity.
The Thermodynamic Logic
Nitrothiophenes possess a "push-pull" electronic structure. The nitro group (
-
Alcohols (EtOH, MeOH): These interact well with the nitro group via dipole-dipole interactions. They are excellent for removing non-polar starting materials (like unreacted 2-methylthiophene).
-
Binary Systems (Hex/EtOAc): These allow you to "tune" the polarity. Since 3-nitrothiophene derivatives generally have higher melting points and lower solubility than their 2-nitro (or 5-nitro) counterparts [1], a tunable system allows you to precipitate the 3-nitro isomer while keeping the 5-nitro isomer in solution.
Solvent Performance Table
| Solvent System | Polarity Index ( | Suitability | Mechanism of Action |
| Ethanol (95%) | 5.2 | High | High solubility at boil; significant solubility drop on cooling. Excellent for rejecting oily oligomers. |
| Methanol | 5.1 | Medium | Lower boiling point (65°C) reduces risk of thermal decomposition but may not dissolve crude efficiently. |
| Hexane / EtOAc | ~2.5 - 4.0 | High | Tunable. Start with 9:1 Hex:EtOAc. Increase EtOAc until dissolution occurs. Best for isomer separation. |
| Toluene | 2.4 | Low | Often too good a solvent; product may not crash out upon cooling. Hard to remove (high BP). |
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a yellow/orange oil instead of crystals. Why?
A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This happens because the melting point of this compound (likely ~60-80°C range, analogous to 3-nitrothiophene [2]) is close to the boiling point of the solvent.
If the solution is saturated at a temperature above the compound's melting point, it will separate as a liquid (oil) when cooled, rather than a solid.
Protocol: The "Oiling Out" Rescue Workflow
Do not discard the oil. Follow this thermodynamic rescue path:
-
Re-dissolve: Heat the mixture until the oil redissolves completely.
-
Add Co-solvent: Add a small amount of the "good" solvent (e.g., Ethanol or EtOAc) to lower the saturation slightly.
-
Seed at Cloud Point: Cool the solution slowly. The moment you see turbidity (cloudiness), add a seed crystal of pure this compound.
-
Isothermal Hold: Hold the temperature steady at the cloud point for 30-60 minutes. Do not cool further until distinct crystals are visible.
Figure 1: Logical workflow for rescuing a recrystallization batch that has oiled out.
Module 3: Isomer Separation (Purity)
Q: How do I remove the 2-methyl-5-nitrothiophene isomer?
A: You must exploit the solubility differential. The 3-nitro isomer generally has a more symmetric packing structure than the 5-nitro isomer, leading to a higher lattice energy and higher melting point [3].
The "Fractional Crystallization" Protocol:
-
Dissolution: Dissolve the crude mixture in minimum boiling Ethanol.
-
Initial Cooling: Allow the solution to cool to Room Temperature (25°C). Do not use an ice bath yet.
-
Filtration 1 (Enrichment): The crystals that form at 25°C are likely enriched in the 3-nitro isomer. Filter these off.
-
Mother Liquor Analysis: The filtrate (liquid) contains the majority of the 5-nitro isomer and uncrystallized 3-nitro isomer.
-
Recrystallization 2: Take the solid from Step 3 and recrystallize it again from fresh Ethanol. This second pass typically achieves >98% isomeric purity.
Warning: If you cool the initial mixture to 0°C immediately, you will precipitate both isomers (co-precipitation), defeating the purpose of the purification.
Module 4: Safety & Handling
-
Thermal Instability: Nitro-compounds can be energetic. Do not heat the solvent bath above 100°C.
-
Skin Absorption: Nitrothiophenes are readily absorbed through the skin and are potential mutagens [4]. Double-gloving (Nitrile) is mandatory.
-
Ventilation: Use a fume hood. Thiophene derivatives often have potent, unpleasant sulfurous odors.
Summary of Recommendations
| Parameter | Recommendation |
| Primary Solvent | Ethanol (95% or Absolute) |
| Alternative Solvent | Hexane / Ethyl Acetate (Start 9:1) |
| Dissolution Temp | 60°C - 70°C (Do not boil vigorously) |
| Cooling Rate | < 1°C per minute (Slow cooling prevents oiling) |
| Seeding | Highly Recommended to prevent super-saturation |
References
-
Steinkopf, W. et al. "Studien in der Thiophenreihe." Justus Liebigs Annalen der Chemie, vol. 501, 1933, pp. 174. (Establishes that 3-nitrothiophenes generally have higher melting points and lower solubility than 2-nitro isomers).
-
Sigma-Aldrich. "2-Nitrothiophene Technical Data & Safety." Merck KGaA, 2024. (Provides baseline physical properties for nitrothiophene analogs).
-
Ostman, B. "Isomer Distribution in the Nitration of Thiophenes." Acta Chemica Scandinavica, vol. 22, 1968, pp. 1687.[1][2][3] (Discusses the isomeric mixtures formed during nitration).
-
BenchChem. "Safety Data Sheet: 2-Methyl-5-nitrothiophene." BenchChem Safety Database, 2025. (Safety and handling protocols for nitrothiophene derivatives).
Sources
- 1. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
Technical Support Center: High-Purity Workflows for 2-Methyl-3-nitrothiophene
Executive Summary
Purifying 2-Methyl-3-nitrothiophene (2M3NT) presents a unique chemical paradox. The thiophene sulfur atom acts as a "soft" donor ligand, often competing with traditional scavengers for metal binding. Furthermore, the nitro group at the 3-position renders the molecule susceptible to degradation under harsh reducing conditions.
This guide provides a self-validating workflow to remove trace metals (specifically Palladium from cross-coupling or Iron from nitration corrosion) to comply with ICH Q3D standards without compromising yield.
Module 1: Diagnostic & Detection
Q: How do I know if my color change is due to metal contamination or the product itself?
A: this compound is naturally a pale to deep yellow crystalline solid.
-
Visual Flag: If your material appears dark brown, black, or has a greenish hue , you likely have residual colloidal metal (Pd or Fe).
-
The "Thiophene Trap": Thiophenes can coordinate with Pd(II) to form soluble complexes that pass through standard Celite filtration. Do not rely on visual clarity alone.
-
Validation: Quantitative validation via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is required to detect low-ppm levels.
Module 2: Scavenger Selection (The Core Protocol)
Q: Standard carbon failed. What is the specific protocol for thiophene derivatives?
A: Activated carbon is often ineffective for thiophenes because the aromatic ring adsorbs to the carbon pore surface, causing significant yield loss (10–20%). You must use Functionalized Silica Scavengers .
The Science: HSAB Theory
We utilize the Hard-Soft Acid-Base (HSAB) principle.
-
The Problem: The sulfur in 2M3NT is a "soft" base. It weakly holds onto "soft" acids like Palladium (Pd) and Copper (Cu).
-
The Solution: You need a ligand that is "softer" (higher affinity) than the thiophene sulfur to displace the metal.
-
Best Choice: Silica-bound Thiol (Si-Thiol) or Silica-bound Thiourea (Si-Thiourea) .
-
Mechanism: The thiol (-SH) group forms a covalent-like bond with Pd, thermodynamically favoring the scavenger over the thiophene.
-
Experimental Protocol: Batch Scavenging
Target: Reduction of Pd from ~500 ppm to <10 ppm.
-
Dissolution: Dissolve crude 2M3NT in Ethyl Acetate or THF (10 volumes). Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.
-
Loading: Add Si-Thiol (SiliaMetS® Thiol or equivalent) at a ratio of 4 equivalents relative to the residual metal content (not the product).
-
Rule of Thumb: If metal content is unknown, use 5-10 wt% of scavenger relative to the mass of the crude product.
-
-
Temperature: Heat to 50°C for 4 hours.
-
Why? Heat increases the exchange kinetics, allowing the thiol to displace the thiophene-metal bond.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.
-
Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.
Module 3: Crystallization (The Polishing Step)
Q: Scavenging got me to 50 ppm. How do I reach single-digit ppm?
A: Recrystallization is the final polish. The solubility profile of this compound (mp ~52°C) allows for effective rejection of polar metal complexes into the mother liquor.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol Notes | Metal Rejection Efficiency |
| Ethanol / Water | 80:20 | Dissolve in hot EtOH (60°C). Add water dropwise until turbid. Cool slowly. | High (Polar metal salts stay in water) |
| Heptane / EtOAc | 90:10 | Dissolve in minimal hot EtOAc. Add hot Heptane. Cool to 0°C. | Medium (Good for bulk purity, less for metals) |
| Isopropyl Alcohol | 100% | Dissolve at reflux. Cool to -10°C. | Medium (Gentlest on the nitro group) |
Module 4: Decision Framework & Visualization
Q: How do I decide between scavenging and crystallization?
A: Follow this logic flow. If your crude metal content is high (>1000 ppm), scavenging must precede crystallization to prevent metal occlusion in the crystal lattice.
Figure 1: Decision matrix for purification based on initial metal load. High contamination requires a hybrid approach (Scavenging + Crystallization).
Module 5: Troubleshooting & FAQs
Q: I am seeing a yield loss of >30% during scavenging. What is happening?
-
Cause: You are likely using Activated Carbon or a polymer resin with high non-specific binding. The thiophene ring is lipophilic and sticks to the carbon matrix.
-
Fix: Switch to Silica-based scavengers (Si-Thiol). The silica backbone is hydrophilic and repels the organic thiophene, interacting only through the grafted ligand.
Q: The metal content is stable, but I see a new impurity in HPLC after scavenging.
-
Cause: If using Si-Diamine or amine-based scavengers, the basic amine may be reacting with the nitro group (rare but possible) or causing base-catalyzed degradation of the thiophene.
-
Fix: Switch to Si-Thiol or Si-Thiourea , which are neutral scavengers and compatible with nitro functionalities.
Q: What are the regulatory limits I need to hit?
-
A: Refer to ICH Q3D (R2) guidelines. 2M3NT is an intermediate, but if it is the final step before the API, these limits apply strictly.
| Element | Class | Oral PDE (µ g/day ) | Concentration Limit (ppm)* |
| Palladium (Pd) | 2B | 100 | ~10 |
| Nickel (Ni) | 2A | 200 | ~20 |
| Copper (Cu) | 3 | 3000 | ~300 |
*Assuming 10g daily dose option for calculation. Always target <10 ppm for robust compliance.
References
-
International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2).[1] (2022).[1] [Link]
-
Biotage. Metal Scavenging User Guide: Strategies for Work-up and Purification.[Link]
- Anderson, N. G.Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (2012).
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 2-Methyl-3-nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are key structural motifs in a vast array of pharmaceuticals and materials. Their unique electronic properties and reactivity make them indispensable building blocks in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of these molecules. A thorough understanding of their 1H NMR spectra is, therefore, crucial for unambiguous characterization and for guiding synthetic efforts. This guide will dissect the 1H NMR spectrum of 2-Methyl-3-nitrothiophene, a compound that exemplifies the interplay of electron-donating and electron-withdrawing substituents on a thiophene ring.
Predicted 1H NMR Spectrum of this compound: A Detailed Interpretation
While a publicly available, peer-reviewed spectrum of this compound is not readily found, we can confidently predict and interpret its 1H NMR spectrum based on the well-established principles of substituent effects in aromatic systems. The structure contains a methyl group at the 2-position and a nitro group at the 3-position, leaving two protons on the thiophene ring at positions 4 and 5.
Key Spectral Features:
-
Methyl Protons (2-CH3): A singlet in the upfield region, typically around δ 2.5-2.8 ppm . The methyl group is electron-donating, but its direct attachment to the ring means it has no adjacent protons to couple with, hence it appears as a singlet.
-
Thiophene Ring Protons (H4 and H5): These two protons will appear as an AX spin system, meaning they will be two doublets.
-
H5 Proton: This proton is expected to be the most downfield of the ring protons, likely in the range of δ 7.5-7.8 ppm . The strong electron-withdrawing effect of the adjacent nitro group at the 3-position will significantly deshield this proton. It will appear as a doublet due to coupling with H4.
-
H4 Proton: This proton will be upfield relative to H5, anticipated in the region of δ 7.0-7.3 ppm . It is less affected by the nitro group compared to H5. It will also appear as a doublet due to coupling with H5.
-
-
Coupling Constant (J4,5): The coupling constant between H4 and H5 is expected to be in the range of 5.0-6.0 Hz , which is characteristic for protons in a five-membered aromatic ring.
The rationale behind these predictions lies in the electronic nature of the substituents. The nitro group is a powerful electron-withdrawing group, which decreases the electron density in the thiophene ring, causing the ring protons to resonate at a lower field (higher ppm). Conversely, the methyl group is an electron-donating group, which would typically shift proton signals to a higher field (lower ppm). The interplay of these opposing effects dictates the final chemical shifts.
Comparative Spectral Analysis: Understanding Substituent Effects
To contextualize the predicted spectrum of this compound, it is instructive to compare it with the known spectra of simpler, related compounds.
2-Methylthiophene
The 1H NMR spectrum of 2-methylthiophene provides a baseline for understanding the influence of the methyl group.[1][2]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H5 | ~7.05 | Doublet of Doublets | J4,5 = 5.1, J3,5 = 1.2 |
| H4 | ~6.88 | Doublet of Doublets | J4,5 = 5.1, J3,4 = 3.3 |
| H3 | ~6.75 | Doublet of Doublets | J3,4 = 3.3, J3,5 = 1.2 |
| CH3 | ~2.49 | Singlet |
Data sourced from ChemicalBook and PubChem.[1][2]
The methyl group at the 2-position slightly shields the ring protons compared to unsubstituted thiophene.
3-Nitrothiophene
The spectrum of 3-nitrothiophene demonstrates the strong deshielding effect of the nitro group.[3]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H2 | ~8.4 | Doublet of Doublets |
| H5 | ~7.8 | Doublet of Doublets |
| H4 | ~7.4 | Doublet of Doublets |
Approximate shifts based on general substituent effects and available data.[3]
The presence of the nitro group at the 3-position causes all the ring protons to shift significantly downfield.
Table 1: Comparative 1H NMR Data
| Compound | H4 (ppm) | H5 (ppm) | CH3 (ppm) | Key Observations |
| 2-Methylthiophene | ~6.88 | ~7.05 | ~2.49 | Baseline for a 2-substituted thiophene. |
| 3-Nitrothiophene | ~7.4 | ~7.8 | - | Significant downfield shift of all ring protons due to the nitro group. |
| This compound (Predicted) | ~7.0-7.3 | ~7.5-7.8 | ~2.5-2.8 | H5 is strongly deshielded by the adjacent nitro group. The methyl group's influence is less pronounced. |
This comparative analysis underscores the predictable nature of substituent effects in 1H NMR spectroscopy. The strong electron-withdrawing nature of the nitro group dominates the electronic environment of the thiophene ring in this compound, leading to a downfield shift of the ring protons, particularly the adjacent H5.
Experimental Protocol for 1H NMR Acquisition
For researchers aiming to acquire the 1H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 2-5 seconds
-
Pulse angle: 30-45 degrees
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Visualizing Molecular Structure and Coupling
The following diagram illustrates the structure of this compound and the key coupling interaction between the ring protons.
Caption: Structure of this compound with the J-coupling between H4 and H5.
Conclusion
The 1H NMR spectral analysis of this compound offers a classic example of how substituent effects govern the chemical environment of protons in a heterocyclic aromatic system. By understanding the individual contributions of the electron-donating methyl group and the electron-withdrawing nitro group, and by comparing the predicted spectrum to those of simpler analogues, a robust and confident structural interpretation can be achieved. This guide provides the foundational knowledge and practical protocols for researchers working with this and similar substituted thiophenes, enabling accurate and efficient characterization.
References
-
H. Satonaka, "The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s," Bulletin of the Chemical Society of Japan, vol. 56, no. 8, pp. 2463-2468, 1983. [Link]
-
PubChem, "2-Methylthiophene." [Link]
-
H. Satonaka, "The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s," Bulletin of the Chemical Society of Japan, vol. 56, no. 8, pp. 2453-2462, 1983. [Link]
-
Supplementary Information for various thiophene derivatives providing typical NMR parameters. [Link]
-
PubChem, "3-Nitrothiophene." [Link]
-
KPU Pressbooks, "6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I." [Link]
-
AZoOptics, "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." [Link]
-
R. J. Abraham and M. Mobli, "1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics," Magnetic Resonance in Chemistry, vol. 45, no. 10, pp. 865-885, 2007. [Link]
-
Chemistry LibreTexts, "6.6: ¹H NMR Spectra and Interpretation (Part I)." [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-3-nitrothiophene
[1][2]
CAS: 50462-23-4 | Formula: C₅H₅NO₂S | State: Solid (Crystalline Powder)[1]
Executive Summary: The Precautionary Principle
As researchers, we often encounter intermediates like 2-Methyl-3-nitrothiophene where specific toxicological data is sparse.[1] Most Safety Data Sheets (SDS) for this compound carry the warning: "The chemical, physical, and toxicological properties have not been thoroughly investigated."[1]
For the drug development professional, this lack of data is not a license for complacency; it is a mandate for Universal Precautions .
This guide operationalizes the safety protocols required for handling nitro-substituted thiophenes. The presence of the nitro group (
-
High Lipophilicity: Facilitates rapid dermal absorption.[1]
-
Sensitization Potential: Nitroaromatics are frequent sensitizers and potential mutagens.[1]
Risk Assessment & PPE Matrix
The following selection logic is based on the physicochemical properties of the molecule (Melting Point: 56-58°C) and its structural class (Nitroheterocycle).[1]
The "Why" Behind the Gear
-
Glove Permeation: Standard nitrile gloves offer excellent physical protection but variable chemical resistance against nitrogen-containing aromatics.[1] Nitro compounds can permeate nitrile matrices without causing visible degradation (swelling/color change).[1]
-
Respiratory Vector: As a low-melting solid, this compound can sublime or generate fine dust during weighing.[1]
PPE Selection Table
| Protection Zone | Standard Operation (Weighing < 1g) | High-Risk Operation (Stock Prep / Spills) | Technical Rationale |
| Dermal (Hands) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminate Barrier (e.g., Silver Shield™) under Nitrile | Laminate films resist permeation of aromatics where nitrile fails over time.[1] |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Prevent dust entry into lacrimal ducts; standard glasses are insufficient for powders.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100 Respirator (if outside hood) | Engineering controls are primary; P100 captures 99.97% of particulates.[1] |
| Body | Lab Coat (Cotton/Poly) + Long Sleeves | Tyvek® Lab Coat / Apron | Disposable Tyvek prevents contamination of personal clothing/laundry.[1] |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the experimental state.
Figure 1: Decision logic for selecting PPE based on physical state and primary risk vector.[1]
Operational Protocol: Safe Handling Workflow
This protocol is designed to isolate the user from the compound during the "Solid-to-Solution" transition, which is the highest risk phase.[1]
Step 1: Engineering Control Setup[1]
-
Verify Fume Hood performance (Airflow indicator should read "Safe" or >0.5 m/s).[1]
-
Clear the hood deck of unnecessary clutter to minimize turbulence.
-
Place a disposable absorbent mat (plastic side down) on the work surface.[1] This captures invisible dust and simplifies cleanup.[1]
Step 2: The "Double-Glove" Technique[1]
-
Don Inner Glove: Inspect a 4-mil nitrile glove for pinholes (inflate slightly with air).[1]
-
Don Outer Glove: Wear a contrasting color 5-mil nitrile glove.[1]
-
Why? If the outer glove tears, the color contrast makes the breach immediately visible.[1]
-
-
Cuffing: Pull the outer glove cuff over the lab coat sleeve to create a seal.
Step 3: Weighing & Transfer[1]
-
Bring the balance inside the fume hood if possible. If not, use a secondary container (e.g., a screw-top jar) to transport the weighed solid.[1]
-
Static Control: Use an anti-static gun or wipe on the spatula.[1] Nitro-compounds can be static-prone, causing "jumping" of powder.[1]
-
Transfer: Weigh directly into the tared reaction vessel or a weighing boat.
-
Immediate Solvation: Add solvent to the solid immediately.[1] Once dissolved, the inhalation risk drops significantly, though dermal risk remains.[1]
Step 4: Decontamination[1]
-
Wipe the balance and surrounding area with a solvent-dampened tissue (Acetone or Ethanol).[1]
-
Do not use compressed air. This aerosolizes the dust.[1]
-
Dispose of the absorbent mat and wipes into a dedicated solid hazardous waste bin.
Emergency & Disposal Procedures
Spill Management
If this compound is spilled outside the hood:
-
Evacuate the immediate area for 5 minutes to allow dust to settle.
-
Don PPE: Wear P100 respirator, goggles, and double gloves.[1]
-
Wet Method: Cover the spill with a solvent-dampened pad (do not sweep dry dust).[1]
-
Collect: Scoop the damp material into a waste jar. Label as "Nitro-thiophene Waste - Toxic."[1]
Waste Segregation
-
Incompatibility: Do not mix with strong oxidizers or strong bases in the waste stream.[1] Nitro compounds can react exothermically with these agents.[1]
-
Labeling: Clearly mark waste containers. Do not simply label "Organic Waste"; specify "Contains Nitro-aromatics" to alert waste disposal vendors.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
